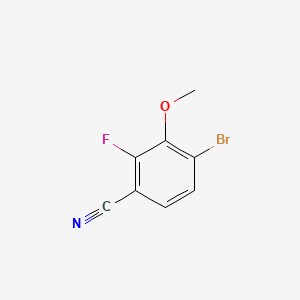

4-Bromo-2-fluoro-3-methoxybenzonitrile

説明

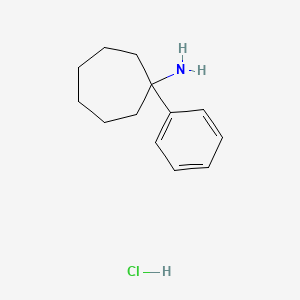

4-Bromo-2-fluoro-3-methoxybenzonitrile is a chemical compound with the molecular formula C8H5BrFNO . Its molecular weight is approximately 230.03 g/mol . The compound’s structure consists of a benzene ring substituted with bromine, fluorine, and a methoxy group.

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluoro-3-methoxybenzonitrile comprises a benzene ring with substituents. The bromine atom (Br) is attached at position 4, the fluorine atom (F) at position 2, and the methoxy group (OCH3) at position 3. The nitrile group (CN) is also present. The compound’s 2D structure can be visualized using a Mol file .

科学的研究の応用

Synthesis and Anti-tumor Activities

A study by Li (2015) explored the synthesis of novel 4-aminoquinazoline derivatives using a process that involved the reaction of related compounds, including 4-bromo-2-fluoro-3-methoxybenzonitrile. These derivatives exhibited anti-tumor activities, particularly against Bcap-37 cell proliferation, highlighting their potential in cancer research (Li, 2015).

Halodeboronation Synthesis

Szumigala et al. (2004) developed a scalable synthesis for 2-bromo-3-fluorobenzonitrile, demonstrating the halodeboronation of aryl boronic acids. This study showcases the versatility of these compounds in facilitating complex chemical transformations (Szumigala et al., 2004).

Transition Temperatures in Liquid Crystals

Gray et al. (1995) examined the synthesis of 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls, involving the use of compounds like 4-bromo-2-fluoro-3-methoxybenzonitrile. The study provided insight into the impact of fluoro substitution on the stability of smectic A and nematic phases in liquid crystals (Gray et al., 1995).

Spectroscopic Studies

Kumar and Raman (2017) conducted a spectroscopic analysis of 5-Bromo-2-methoxybenzonitrile, a related compound. They used quantum mechanical calculations to explore its geometric structure, which is valuable for understanding the properties of similar compounds (Kumar & Raman, 2017).

Radical Anion Reactions

Peshkov et al. (2019) presented the first example of phenylation of fluorobenzonitriles using benzonitrile radical anions. This study, involving similar compounds, illustrates the potential of radical anions in aromatic nucleophilic substitution reactions (Peshkov et al., 2019).

Nitrilase in Herbicide Degradation

Detzel et al. (2013) explored the use of nitrilase from Klebsiella pneumoniae in degrading oxynil herbicides, including compounds like 4-bromo-2-fluoro-3-methoxybenzonitrile. This study highlights the biotechnological applications of nitrilases in environmental management (Detzel et al., 2013).

Energetic and Structural Studies

Da Silva et al. (2012) conducted an energetic and structural study of monofluorobenzonitriles, which can be related to 4-bromo-2-fluoro-3-methoxybenzonitrile. This research provides foundational knowledge on the thermodynamic properties of these compounds (Da Silva et al., 2012).

特性

IUPAC Name |

4-bromo-2-fluoro-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYSEUICIGILGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(6R,9R)-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B592685.png)

![Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B592689.png)

![2-benzyl-5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B592692.png)